3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-chlorobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H11ClN2O It is characterized by the presence of a benzamide group linked to a chlorobenzylidene moiety through an imine (Schiff base) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorobenzylidene)amino]benzamide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, and the product is subsequently isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-[(3-chlorobenzylidene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorobenzylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidative derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 3-[(3-chlorobenzyl)amino]benzamide.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide or benzylidene moieties.
Reduction: 3-[(3-chlorobenzyl)amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-chlorobenzylidene)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, particularly those involving Schiff bases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(3-chlorobenzylidene)amino]benzamide involves its interaction with molecular targets through the imine group. This group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-aminobenzamide: A simpler analog without the chlorobenzylidene moiety.
3-chlorobenzylidene derivatives: Compounds with similar structural features but different substituents on the benzamide or benzylidene groups.
Uniqueness
3-[(3-chlorobenzylidene)amino]benzamide is unique due to the presence of both the chlorobenzylidene and benzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)9-17-13-6-2-4-11(8-13)14(16)18/h1-9H,(H2,16,18) |
InChI Key |
AMJCAYBKZLRUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.